REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH:4]([CH2:9][CH2:10][CH2:11][CH:12]([NH2:17])[C:13](OC)=[O:14])[C:5](OC)=[O:6].C(O)CCCC>C(N(CC)CC)C>[CH:12]12[NH:17][C:5](=[O:6])[CH:4]([NH:3][C:13]1=[O:14])[CH2:9][CH2:10][CH2:11]2 |f:0.1.2|
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Name
|
2, 6-diaminoheptanedioic acid, dimethyl ester, dihydrochloride
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC(C(=O)OC)CCCC(C(=O)OC)N
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C12CCCC(NC1=O)C(N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |